![molecular formula C19H21NO3S B2757025 {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate CAS No. 1209965-09-2](/img/structure/B2757025.png)
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a non-peptide compound that stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been studied for its potential use in treating growth hormone deficiency, muscle wasting, and osteoporosis.
Applications De Recherche Scientifique
Michael Addition Reactions
- Uno et al. (1994) described the Michael addition reactions involving similar compounds, indicating the potential use of {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate in organic synthesis and chemical transformations (Uno et al., 1994).
Nanoparticle Carrier Systems
- Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for sustained release of agricultural fungicides. This research suggests that similar compounds could be used in the development of efficient delivery systems for agricultural applications (Campos et al., 2015).
Synthesis and Biological Activity
- Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, which are structurally related to {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate. Their study provides insight into the possible biological activities and applications in prodrug development (Yancheva et al., 2015).
Biosynthesis from Renewable Carbon
- Rohwerder and Müller (2010) discussed the biosynthesis of organic acids from renewable carbon sources, which could be relevant for environmentally friendly production of compounds like {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate (Rohwerder & Müller, 2010).
Antibody Generation for Analytical Applications
- Adrián et al. (2009) developed antibodies for detecting sulfonamide antibiotics, demonstrating the potential of using similar techniques for detecting and analyzing compounds like {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate (Adrián et al., 2009).
Anti-Helicobacter pylori Agents
- Carcanague et al. (2002) explored novel structures derived from benzimidazole as anti-Helicobacter pylori agents. This suggests potential pharmaceutical applications for structurally similar compounds (Carcanague et al., 2002).
Anticancer Drug Synthesis
- Basu Baul et al. (2009) synthesized Schiff base organotin(IV) complexes as anticancer drugs. The study illustrates the potential of similar compounds in drug development and cancer treatment (Basu Baul et al., 2009).
Biodegradable Polycarbonates
- Tsai et al. (2016) demonstrated the production of biodegradable polycarbonates from biomass-derived acids. This research indicates the potential use of similar compounds in the development of environmentally friendly materials (Tsai et al., 2016).
Propriétés
IUPAC Name |
[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-17(14-8-5-4-6-9-14)19(22)23-13-18(21)20-15-10-7-11-16(12-15)24-2/h4-12,17H,3,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRJYAHXOXRIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2756942.png)
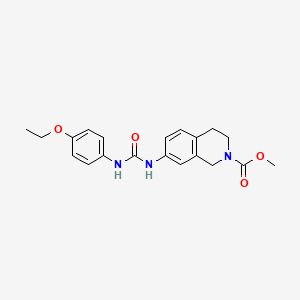
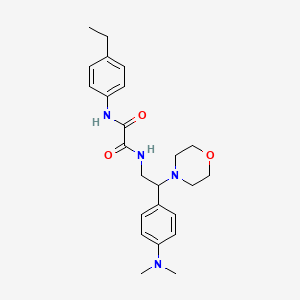
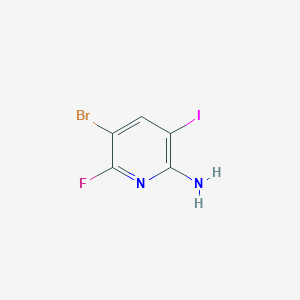
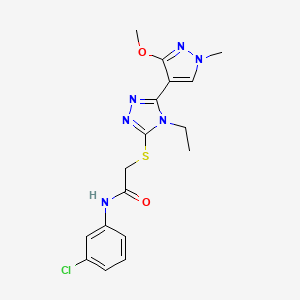
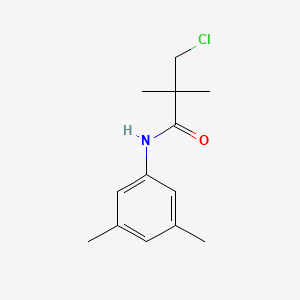
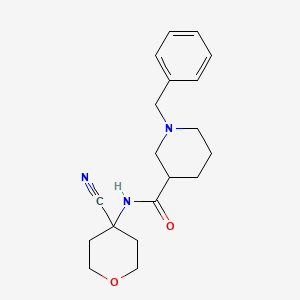
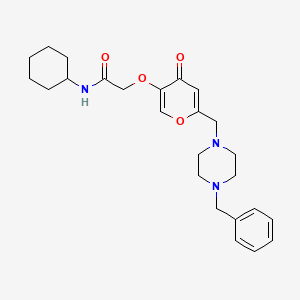
![6-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2756952.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2756954.png)
![N-[(1-Phenylimidazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2756956.png)
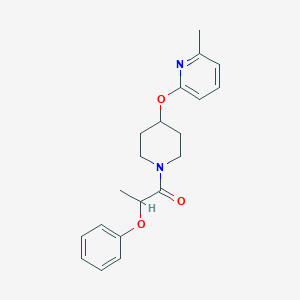
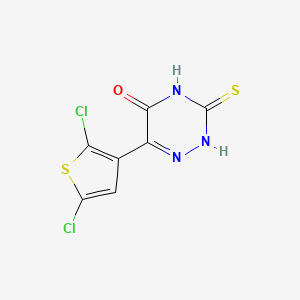
![3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2756964.png)